molecular formula C12H30N3OP B12800812 n,n',n''-Tri-tert-butylphosphoric triamide CAS No. 1808-64-6

n,n',n''-Tri-tert-butylphosphoric triamide

Katalognummer: B12800812
CAS-Nummer: 1808-64-6
Molekulargewicht: 263.36 g/mol
InChI-Schlüssel: CXHPMJHIMVXUMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 122771 is a chemical compound that has garnered attention in various fields of scientific research

Vorbereitungsmethoden

The synthesis of NSC 122771 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a series of chemical reactions, often involving catalysts and specific temperature conditions.

    Intermediate Formation: The intermediate compounds are formed through processes such as condensation, cyclization, or other organic reactions.

    Final Product: The final product, NSC 122771, is obtained after purification steps like recrystallization or chromatography to ensure the desired purity and yield.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using industrial-grade equipment to produce NSC 122771 in larger quantities.

Analyse Chemischer Reaktionen

NSC 122771 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: NSC 122771 can participate in substitution reactions where one functional group is replaced by another, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

NSC 122771 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role in cell signaling and metabolism.

    Medicine: NSC 122771 is investigated for its potential therapeutic effects, including its use in drug development and as a treatment for certain diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.

Wirkmechanismus

The mechanism of action of NSC 122771 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

NSC 122771 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 706744: Known for its role as a topoisomerase I inhibitor, used in cancer research.

    NSC 725776 (Indimitecan): Another topoisomerase I inhibitor with different genomic targeting properties.

    NSC 724998 (Indotecan): Similar to NSC 725776 but with distinct chemical stability and therapeutic profiles.

NSC 122771 stands out due to its specific chemical structure and the unique reactions it undergoes, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

1808-64-6

Molekularformel

C12H30N3OP

Molekulargewicht

263.36 g/mol

IUPAC-Name

N-bis(tert-butylamino)phosphoryl-2-methylpropan-2-amine

InChI

InChI=1S/C12H30N3OP/c1-10(2,3)13-17(16,14-11(4,5)6)15-12(7,8)9/h1-9H3,(H3,13,14,15,16)

InChI-Schlüssel

CXHPMJHIMVXUMK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NP(=O)(NC(C)(C)C)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.